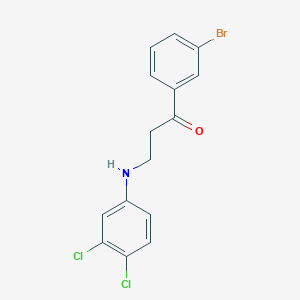
1-(3-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone is a useful research compound. Its molecular formula is C15H12BrCl2NO and its molecular weight is 373.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Bromophenyl)-3-(3,4-dichloroanilino)-1-propanone, with the molecular formula C15H12BrCl2NO and CAS number 883794-53-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 373.08 g/mol
- Molecular Structure : The compound features a bromophenyl group and a dichloroanilino moiety, which may contribute to its biological effects.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory agent, antitumor properties, and effects on neurotransmitter systems.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. The anti-inflammatory activity can be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
Case Study
A recent study demonstrated that derivatives of related compounds showed a reduction in inflammation markers in animal models. The mechanism was linked to the suppression of NF-kB activation and subsequent decrease in TNF-alpha levels .
2. Antitumor Properties
The compound's structural components suggest potential antitumor activity. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study
In vitro studies have indicated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The bromophenyl and dichloroanilino groups may enhance the interaction with cellular targets involved in tumor growth .
3. Neurotransmitter Modulation
The influence on neurotransmitter systems is another area of interest. Compounds with similar structures have been reported to affect serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
Case Study
In a pharmacological evaluation, related compounds were found to act as serotonin receptor antagonists, which could provide insights into developing antidepressant therapies .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the bromophenyl and dichloroanilino groups significantly impact its biological activity.
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Enhances binding affinity |
| Chlorine position | Alters receptor selectivity |
| Propanone backbone | Influences metabolic stability |
属性
IUPAC Name |
1-(3-bromophenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO/c16-11-3-1-2-10(8-11)15(20)6-7-19-12-4-5-13(17)14(18)9-12/h1-5,8-9,19H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKQJBHJRTYEDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














